molecular formula C14H9ClN2O2 B2416870 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 220465-51-0

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2416870
CAS No.: 220465-51-0
M. Wt: 272.69
InChI Key: PGZSRCHPKMUCOV-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of a chlorine atom at the 6th position and a phenyl group at the 2nd position further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets within cells. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and organism being targeted .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a versatile compound in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-7-11-16-12(9-4-2-1-3-5-9)13(14(18)19)17(11)8-10/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZSRCHPKMUCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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